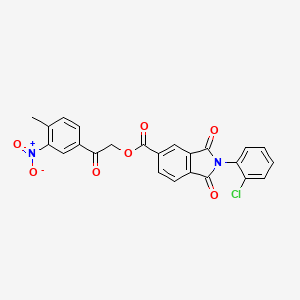![molecular formula C23H23BrN2O3S B3709172 N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide CAS No. 6464-53-5](/img/structure/B3709172.png)
N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide
Overview
Description
N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including bromophenyl, methylbenzene sulfonyl, and methylphenyl moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions:
Sulfonylation Reactions: The incorporation of the methylbenzene sulfonyl group involves sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Amidation Reactions: The formation of the glycinamide backbone is achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2,3-dimethylphenyl)methyl]glycinamide
- N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2,4-dimethylphenyl)methyl]glycinamide
- N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2,5-dimethylphenyl)methyl]glycinamide
Uniqueness
The uniqueness of N2-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-7-13-22(14-8-17)30(28,29)26(21-11-9-20(24)10-12-21)16-23(27)25-15-19-6-4-3-5-18(19)2/h3-14H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVISQGXBZCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361805 | |
| Record name | N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6464-53-5 | |
| Record name | N~2~-(4-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)-N-[(2-methylphenyl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Benzyl(methanesulfonyl)amino]benzamido}benzoic acid](/img/structure/B3709092.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3709115.png)
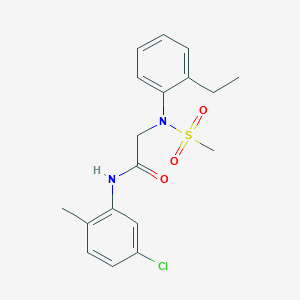
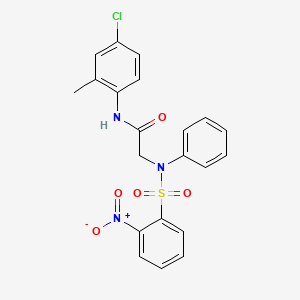
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}-1-butanone](/img/structure/B3709140.png)
![Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro-](/img/structure/B3709149.png)
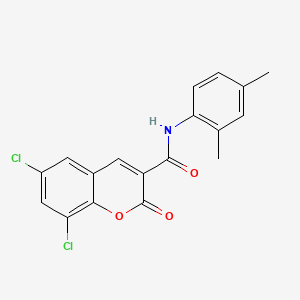
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B3709161.png)
![Methyl 4-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3709169.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3709175.png)
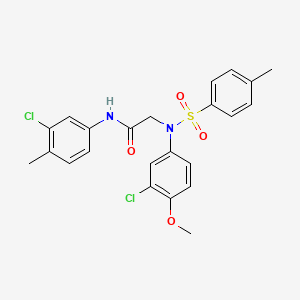
![3-ethoxy-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3709189.png)
![3-chloro-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3709196.png)
